7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-2H-benzotriazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-3(7(12)13)2-5-6(4)10-11-9-5/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEXABMLBITRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354771-68-8 | |
| Record name | 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of Benzotriazole Derivatives
- The introduction of the bromine atom at the 7-position of the benzotriazole ring is commonly achieved by electrophilic aromatic substitution using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
- Reaction conditions are carefully controlled to avoid polybromination or substitution at undesired positions.
- Solvents like acetic acid or dichloromethane are often used to facilitate selective bromination.
Carboxylation to Introduce the Carboxylic Acid Group
- The carboxylic acid group at the 5-position can be introduced by oxidation or by direct carboxylation methods.
- One approach involves the use of lithiation at the 5-position followed by carbonation with carbon dioxide (CO2) under controlled conditions.
- Alternatively, oxidation of methyl or aldehyde precursors at the 5-position to the corresponding carboxylic acid is employed.
Esterification and Hydrolysis Routes (From Patent KR20050020162A)
- A notable method described in patent KR20050020162A involves preparing carboxyl benzotriazole alkyl esters as intermediates.
- The process reacts benzotriazole carboxylic acid derivatives with alcohols in the presence of inorganic halides (e.g., sodium halides) to form high-purity alkyl esters.
- Subsequent hydrolysis of these esters yields the free carboxylic acid, 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, in high yield.
- The reaction conditions include:
- Use of inorganic halides as catalysts or promoters.
- Organic solvents such as ethanol or ethyl acetate.
- Mild heating to promote esterification.
- This method allows for high selectivity and purity, minimizing side reactions and impurities.
Use of Dehydrating Agents and Acid Catalysts
- Dehydrating agents like thionyl chloride (SOCl2) can be used to convert carboxylic acids to acid chlorides, which then react with nucleophiles to form esters or amides.
- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to facilitate esterification or other functional group transformations during synthesis.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Bromination agent | Br2 or NBS | Controlled addition to avoid overbromination |
| Solvent | Acetic acid, dichloromethane | Solvent choice affects selectivity |
| Temperature | 0°C to room temperature | Lower temperatures favor selectivity |
| Carboxylation method | Lithiation + CO2 or oxidation of methyl/aldehyde | Requires inert atmosphere for lithiation |
| Esterification agents | Alcohols (C1-C18), inorganic halides | Inorganic halides promote high purity |
| Hydrolysis conditions | Aqueous base or acid hydrolysis | Converts esters to free acids |
Research Findings and Analytical Data
- The patent literature emphasizes that the presence of inorganic halides significantly improves the yield and purity of the ester intermediates, which are crucial for subsequent hydrolysis to the target acid.
- High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity and purity of the synthesized this compound.
- Side reactions such as overbromination or ring degradation are minimized by controlling reagent stoichiometry and reaction time.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| Bromination | Electrophilic aromatic substitution | Br2 or NBS, AcOH/DCM, 0-25°C | Selective 7-position bromination |
| Carboxylation | Lithiation + carbonation or oxidation | n-BuLi + CO2 or KMnO4 oxidation | Introduction of carboxylic acid at 5-position |
| Esterification (intermediate) | Reaction with alcohol + inorganic halide | Alcohols (C1-C18), NaX, mild heat | High purity alkyl esters formed |
| Hydrolysis | Acid/base hydrolysis | Aqueous NaOH or HCl | Conversion of esters to carboxylic acid |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted benzotriazoles.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields alcohols or other reduced forms of the compound
Scientific Research Applications
Medicinal Chemistry
The benzotriazole scaffold has been extensively studied for its potential in drug development. The introduction of the bromine atom at the 7-position and the carboxylic acid group at the 5-position enhances the compound's biological activity.
Anticancer Activity
Research indicates that 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro studies on FaDu hypopharyngeal tumor cells demonstrated that this compound induced apoptosis more effectively than traditional chemotherapeutic agents like bleomycin .
Antimicrobial Applications
This compound has shown promising antimicrobial properties against a range of bacterial and fungal strains.
Antibacterial Activity
Preliminary studies have demonstrated that this compound exhibits notable antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 12.5 - 25 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 1.6 - 25 µg/mL |
| Aspergillus niger | 12.5 - 25 µg/mL |
These results suggest that this compound could serve as an alternative to existing antibiotics, particularly in treating resistant strains .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against common pathogens like Candida albicans and Aspergillus niger, indicating its potential as a broad-spectrum antimicrobial agent.
Agricultural Chemistry
Research into benzotriazole derivatives has indicated potential use in agricultural settings, particularly as fungicides or herbicides due to their biological activity against plant pathogens .
Mechanism of Action
The mechanism of action of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and carboxylic acid group enhance its reactivity, allowing it to form strong interactions with biological molecules. These interactions can inhibit the activity of enzymes, disrupt cellular processes, and induce cell death in certain types of cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
The following analysis compares 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid with structurally analogous compounds, focusing on molecular properties, reactivity, and applications.
Structural Analogs within the Benzotriazole Family
Key Differences :
- Halogenation: The bromine atom in the target compound increases molecular weight by ~93 g/mol compared to the non-brominated analog (C₇H₅N₃O₂) and enhances electrophilic reactivity for cross-coupling reactions .
- Substituent Effects : Methyl or ethyl groups at N1 (e.g., 1-methyl/ethyl derivatives) improve solubility but reduce acidity compared to the parent carboxylic acid .
Heterocyclic Variants with Similar Functionalization
Key Differences :
- Heteroatom Influence : Replacing the triazole core with oxazole or imidazole alters electronic properties. For example, benzoxazole derivatives exhibit reduced hydrogen-bonding capacity compared to benzotriazoles .
- Pharmacological Relevance : Benzoimidazole analogs (e.g., Tegoprazan intermediates) demonstrate direct therapeutic applications, whereas benzotriazole derivatives are primarily research tools .
Physicochemical and Reactivity Comparison
| Property | This compound | 1H-Benzotriazole-5-carboxylic acid | 7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester |
|---|---|---|---|
| Molecular Weight (g/mol) | 256.06 | 163.14 | 290.10 |
| Predicted pKa | ~3.5 (COOH) | ~3.2 (COOH) | 9.16 (imidazole NH) |
| Solubility | Moderate in DMSO, low in water | High in polar solvents | Low in water, soluble in organic solvents |
| Reactivity | Electrophilic Br amenable to substitution | Ligand for metal coordination | Ester hydrolysis to free carboxylic acid |
Notable Trends:
Biological Activity
7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a member of the benzotriazole family, which has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This compound exhibits potential antibacterial, antifungal, and antiprotozoal properties, making it a candidate for further exploration in drug development.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNO
- CAS Number : 95-14-7
This compound contains a bromine atom at the 7-position and a carboxylic acid group at the 5-position, which are critical for its biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of benzotriazoles exhibit significant antibacterial properties. In particular, compounds containing halogen substitutions have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain benzotriazole derivatives were reported as low as 0.25–0.125 µg/mL against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis .
- A study indicated that benzotriazoles could inhibit the growth of Escherichia coli and Bacillus subtilis, highlighting their broad-spectrum antibacterial potential .
Antifungal Activity
The antifungal activity of benzotriazole derivatives has also been explored. Compounds have been tested against various fungal strains with varying degrees of success:
- One derivative exhibited an MIC of 0.067 µmol/mL against Candida albicans, suggesting strong antifungal properties .
- The mechanism of action appears to involve disruption of fungal cell membrane integrity without directly interacting with ergosterol .
Antiprotozoal Activity
The antiprotozoal effects of benzotriazoles are noteworthy, particularly against pathogens like Acanthamoeba castellanii. Some derivatives have shown comparable efficacy to established treatments:
- Compounds were found to induce significant mortality in Acanthamoeba cysts at concentrations that were effective against trophozoites as well .
- A specific derivative demonstrated over 95% lethality at a concentration of 50 µg/mL against trypomastigotes .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzotriazole derivatives for their biological activities:
- Antibacterial Evaluation : A series of novel oxazolidinone derivatives with benzotriazole moieties were synthesized and tested. The introduction of a carboxylic acid group significantly enhanced their antibacterial profile .
- Antifungal Studies : A study on coumarin derivatives revealed that modifications at specific positions influenced antifungal activity significantly. This suggests that similar modifications in benzotriazole compounds could enhance their bioactivity .
- Mechanistic Insights : Research indicated that the biological activity of these compounds may stem from their ability to inhibit key enzymes or disrupt cellular processes in pathogens .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid?
The synthesis typically involves bromination of a precursor compound, such as 1H-1,2,3-benzotriazole-5-carboxylic acid, using brominating agents like N-bromosuccinimide (NBS) in dichloromethane under controlled conditions . Reaction optimization includes temperature control (e.g., 0–25°C) and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .
Q. How is the purity of this compound assessed in academic research?
Purity is evaluated using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are critical for structural confirmation. For example, IR peaks at 1700–1750 cm⁻¹ confirm the carboxylic acid group, while NMR signals between δ 7.5–8.5 ppm verify aromatic protons .
Q. What solvents and storage conditions are optimal for this compound?
Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for reactions. For storage, the compound should be kept in amber glass vials at 0–6°C to prevent photodegradation and thermal instability .
Advanced Research Questions
Q. How does bromine substitution influence reactivity in cross-coupling reactions?
The bromine atom enhances electrophilicity, making the compound a robust substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings. Comparative studies with chloro/fluoro analogs reveal that bromine’s larger atomic radius facilitates stronger halogen bonding, improving catalytic turnover in palladium-mediated reactions . However, steric hindrance may reduce yields in sterically crowded systems, necessitating ligand optimization (e.g., XPhos or SPhos) .
Q. How can researchers resolve contradictions in reported melting points or spectral data?
Discrepancies often arise from polymorphic forms or residual solvents. Reproducibility protocols include:
Q. What strategies optimize regioselectivity in functionalizing the benzotriazole core?
Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) allows selective functionalization at the 4-position of the benzotriazole ring. Computational modeling (DFT) predicts electron density distribution, guiding substituent placement . For carboxyl group modifications, tert-butyl ester protection is recommended to prevent decarboxylation during harsh reactions .
Q. How does this compound perform in biological assays compared to its analogs?
In medicinal chemistry, the bromine atom enhances binding affinity to targets like kinase enzymes due to its hydrophobic and halogen-bonding properties. However, metabolic stability studies in vitro (e.g., liver microsomes) show faster dehalogenation compared to fluoro analogs, suggesting the need for prodrug strategies .
Methodological Considerations
Q. What analytical techniques are critical for characterizing derivatives of this compound?
Q. How to troubleshoot low yields in amide coupling reactions?
Low yields may result from carboxyl group protonation. Activating agents like HATU or EDCl/HOAt in anhydrous DMF improve coupling efficiency. Microwave-assisted synthesis (60–100°C, 30 min) reduces reaction times and byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
